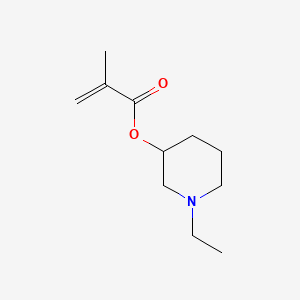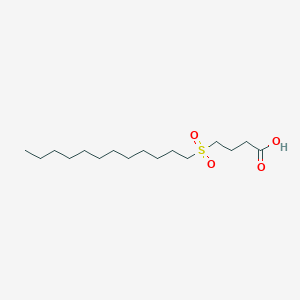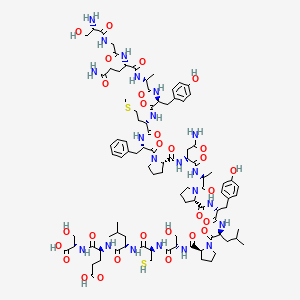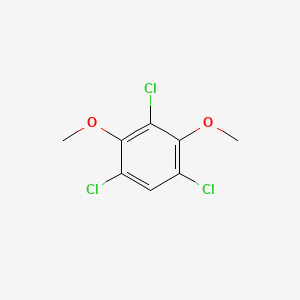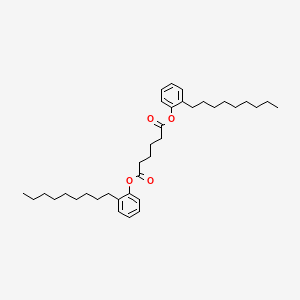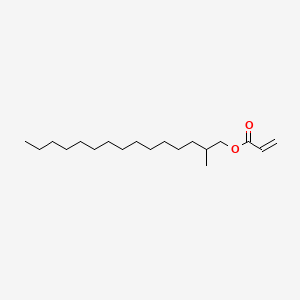
2-Methylpentadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentadecyl acrylate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction of 2-methylpentadecanol and acrylic acid. This compound is part of the acrylate family, which is known for its applications in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentadecyl acrylate can be synthesized through the esterification reaction between 2-methylpentadecanol and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylpentadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in various polymer applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylpentadecanol and acrylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: 2-Methylpentadecanol and acrylic acid
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
2-Methylpentadecyl acrylate has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into coatings, adhesives, and sealants to enhance performance characteristics.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
Mechanism of Action
The mechanism of action of 2-methylpentadecyl acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique physical and chemical properties, making them suitable for various applications. The ester functional group in this compound allows it to participate in various chemical reactions, contributing to its versatility in different fields.
Comparison with Similar Compounds
Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Ethylhexyl acrylate
Comparison
Compared to other acrylates, 2-methylpentadecyl acrylate has a longer alkyl chain, which imparts unique hydrophobic properties and enhances its performance in specific applications. Its longer chain length also affects the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties.
Properties
CAS No. |
93804-52-5 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-methylpentadecyl prop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-18(3)17-21-19(20)5-2/h5,18H,2,4,6-17H2,1,3H3 |
InChI Key |
NSNZZYWLRQPINS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



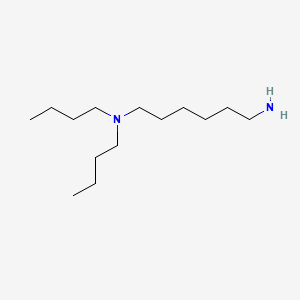
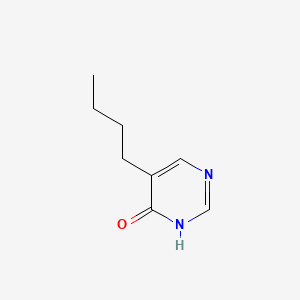
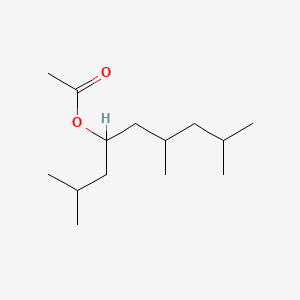
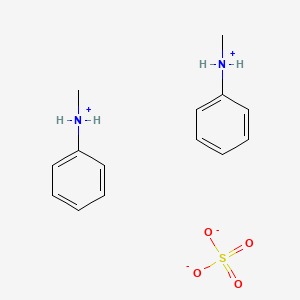

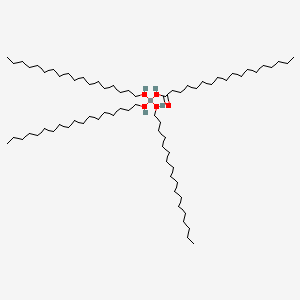
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
